3-Iodo-2-phenylimidazo[1,2-b]pyridazine
CAS No.: 1426142-79-1
Cat. No.: VC11715322
Molecular Formula: C12H8IN3
Molecular Weight: 321.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1426142-79-1 |
|---|---|
| Molecular Formula | C12H8IN3 |
| Molecular Weight | 321.12 g/mol |
| IUPAC Name | 3-iodo-2-phenylimidazo[1,2-b]pyridazine |
| Standard InChI | InChI=1S/C12H8IN3/c13-12-11(9-5-2-1-3-6-9)15-10-7-4-8-14-16(10)12/h1-8H |
| Standard InChI Key | FPXPIPUZSOQBDW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC=N3)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Iodo-2-phenylimidazo[1,2-b]pyridazine (CAS 1426142-79-1) features a fused bicyclic core with an imidazole ring condensed to a pyridazine ring. The iodine atom occupies the C3 position, while a phenyl group is attached at C2 (Fig. 1). Its IUPAC name, 3-iodo-2-phenylimidazo[1,2-b]pyridazine, reflects this substitution pattern .
Key Identifiers:
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Molecular Formula: C₁₂H₈IN₃
The planar structure and electron-deficient aromatic system enable π-π stacking interactions, while the iodine atom introduces steric bulk and polarizability.
Synthesis and Manufacturing Processes
Critical Reaction Parameters:
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Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
Physicochemical Properties
Computed and Experimental Data
The high XLogP3 value indicates lipophilicity, suggesting membrane permeability. The low polar surface area (30.2 Ų) aligns with Rule of Five guidelines for drug-likeness.
Applications in Scientific Research
Synthetic Intermediate
The iodine atom enables cross-coupling reactions, facilitating access to diverse derivatives:
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Suzuki-Miyaura: Replacement with aryl/heteroaryl groups.
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Buchwald-Hartwig: Amination at C3.
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